molecular formula C17H19NO7 B584992 Boc-asp(obzl)-N-carboxyanhydride CAS No. 159396-59-5

Boc-asp(obzl)-N-carboxyanhydride

Cat. No. B584992
CAS RN: 159396-59-5
M. Wt: 349.339
InChI Key: GJNIFFYBNHLKPT-LBPRGKRZSA-N
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Description

“Boc-asp(obzl)-N-carboxyanhydride” is a compound with the empirical formula C16H21NO6 . It is also known as Boc-L-aspartic acid 1-benzyl ester . It appears as a white crystalline solid .


Synthesis Analysis

The synthesis of “Boc-asp(obzl)-N-carboxyanhydride” involves the esterification of aspartic acid and benzoyl chloride to form Boc-Asp-OMe. This intermediate is then reacted with hexyl sodium to form a hexyl salt intermediate. Finally, benzoylation of this intermediate yields Boc-Asp-OBzl .


Molecular Structure Analysis

The molecular structure of “Boc-asp(obzl)-N-carboxyanhydride” can be represented by the SMILES string CC(C)(C)OC(=O)NC@@H=O)C(=O)OCc1ccccc1 . This indicates that the compound contains a tert-butoxycarbonyl (Boc) group, an aspartic acid residue, and a benzyl ester group .


Chemical Reactions Analysis

“Boc-asp(obzl)-N-carboxyanhydride” can participate in various chemical reactions. For instance, it can be used as a substrate in enzyme-catalyzed reactions . Additionally, the aspartyl residue in N alpha-t-butyloxycarbonylaspartic acid alpha-benzyl ester can be carboxylated to a beta-carboxyaspartyl residue by the rat liver microsomal vitamin K-dependent carboxylase .


Physical And Chemical Properties Analysis

“Boc-asp(obzl)-N-carboxyanhydride” has a molecular weight of 323.34 . It is a white crystalline solid . The compound should be stored at a temperature below -20°C .

Scientific Research Applications

  • Transesterification and Amide Cis-Trans Isomerization : A study on the amino acid derivative Boc-Asp-OBzl, functionalized by coupling its carboxylate side chain to dipicolylamine, revealed significant insights into transesterification and amide cis-trans isomerization in Zn and Cd complexes. This research highlighted the reactivity of various carbonyl groups in the compound and its isomers, providing a deeper understanding of the compound's chemical behavior (Niklas, Zahl, & Alsfasser, 2007).

  • Catalysts in Hydrolytic Reactions : In another study, various synthesized peptides, including Boc-Asp-βAla-Gly-Ser-βAla-Gly-His-βAla-Gly-OEt, were investigated as catalysts in hydrolytic reactions. This research enhances the understanding of the catalytic actions of such peptides in specific chemical reactions (Nishi & Nakajima, 1982).

  • Suppression of Side Reactions in Peptide Synthesis : Research focused on suppressing side reactions, such as α to β rearrangement, during anhydrous hydrogen fluoride treatment of aspartyl peptides. This study is significant for developing strategies in peptide synthesis to minimize undesired reactions and improve yield (Suzuki, Nitta, & Sasaki, 1976).

  • Peptide Dimerization and Conjugation : The treatment of tripeptide amides with specific reactants to afford dimeric peptides cross-linked with gem-diamines was explored. This has implications in peptide dimerization and conjugation processes, which are vital in biochemical research and drug development (Shimohigashi, Kodama, Waki, & Costa, 1989).

  • Synthesis of Peptide-Cellulose Conjugates : A synthesis route for peptide-cellulose conjugates was developed, using Boc-protected dipeptides. This is crucial for creating novel materials and biochemical tools, as it combines organic peptides with cellulose, a versatile biopolymer (Devarayan, Hachisu, Araki, & Ohkawa, 2013).

  • Rapid Peptide Synthesis in Liquid Phase : Research demonstrated a new technique for rapid peptide synthesis, particularly focusing on the preparation of protected peptides like angiotensin II. This study offers insights into efficient methods for peptide synthesis, which are critical in pharmaceutical and biochemical research (Nozaki & Muramatsu, 1982).

properties

IUPAC Name

tert-butyl (4S)-2,5-dioxo-4-(2-oxo-2-phenylmethoxyethyl)-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO7/c1-17(2,3)25-16(22)18-12(14(20)24-15(18)21)9-13(19)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNIFFYBNHLKPT-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(=O)OC1=O)CC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](C(=O)OC1=O)CC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-asp(obzl)-N-carboxyanhydride

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